Technical Whitepaper: 2-[(Cyclohexylmethyl)amino]isonicotinic Acid
Technical Whitepaper: 2-[(Cyclohexylmethyl)amino]isonicotinic Acid
Physicochemical Properties, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the design of highly selective, cell-penetrant small molecules relies heavily on privileged scaffolds. 2-[(Cyclohexylmethyl)amino]isonicotinic acid is a specialized, commercially available building block[1] that perfectly bridges the gap between metal-chelating pharmacophores and lipophilic target-anchoring moieties.
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the causality behind its synthetic methodologies, and its mechanistic role in drug discovery—particularly as a core intermediate for epigenetic modulators (such as Histone Lysine Demethylase inhibitors)[2] and kinase inhibitors[3].
Physicochemical Profiling & Structural Analysis
The structural architecture of 2-[(Cyclohexylmethyl)amino]isonicotinic acid consists of a pyridine-4-carboxylic acid (isonicotinic acid) core substituted at the 2-position with a secondary cyclohexylmethylamine. This dual-natured structure provides both a highly polar, metal-binding headgroup and a flexible, hydrophobic tail.
Table 1: Physicochemical and Pharmacokinetic Profiling
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₁₃H₁₈N₂O₂ | Base structural identity. |
| Molecular Weight | 234.29 g/mol | Well below the 500 Da threshold (Lipinski's Rule of 5), allowing ample "molecular weight budget" for further derivatization. |
| TPSA | ~62.2 Ų | Optimal for cell permeability (< 140 Ų). This is critical for compounds targeting intracellular enzymes like KDMs[2]. |
| H-Bond Donors | 2 (NH, OH) | Facilitates critical hydrogen-bonding networks within target active sites. |
| H-Bond Acceptors | 3 (N, C=O, OH) | The pyridine nitrogen and carboxylate oxygen are geometrically primed for bidentate metal chelation. |
| Rotatable Bonds | 4 | Provides the cyclohexyl ring sufficient conformational flexibility to adapt to induced-fit lipophilic pockets. |
Synthetic Methodologies: Nucleophilic Aromatic Substitution (SNAr)
The most efficient and scalable route to synthesize 2-aminopyridine derivatives is via Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Causality
While chlorine is a common leaving group, 2-fluoroisonicotinic acid is the preferred electrophile for this reaction[3]. The high electronegativity of the fluorine atom strongly polarizes the C–F bond, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) on the pyridine ring. This accelerates the rate-determining step—the attack of the amine nucleophile to form the Meisenheimer complex—despite fluoride being a historically poor leaving group in standard aliphatic SN2 reactions.
Fig 1. SNAr synthetic workflow for 2-[(Cyclohexylmethyl)amino]isonicotinic acid.
Self-Validating Experimental Protocol
This protocol utilizes microwave irradiation to overcome the activation energy barrier rapidly, minimizing the thermal degradation (charring) often seen in prolonged conventional heating.
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Reagent Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend 2-fluoroisonicotinic acid (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP). Causality: NMP is a highly polar, aprotic solvent that stabilizes the charged Meisenheimer transition state.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the suspension. Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton scavenger. It neutralizes the HF byproduct, preventing the protonation of the incoming amine nucleophile without competing for the electrophilic carbon.
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Nucleophile Addition: Add cyclohexylmethanamine (1.5 eq) dropwise at room temperature.
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Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at 150 °C for 30 minutes.
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Isoelectric Isolation: Cool the reaction to room temperature and pour it into ice-cold distilled water. Adjust the pH to ~4.5 using 1M HCl. Causality: Adjusting to the specific isoelectric point of the newly formed amino acid forces the zwitterion to precipitate out of the aqueous/NMP solution.
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Purification: Filter the precipitate under vacuum, wash with cold water and diethyl ether, and dry under high vacuum to afford the pure product.
Mechanistic Role in Drug Design
The 2-aminoisonicotinic acid scaffold is highly prized in the development of epigenetic modulators. Specifically, pyridine-4-carboxylate derivatives have been extensively validated as potent, cell-penetrant inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) families of histone lysine demethylases[2][4].
Pharmacophore Binding Model
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The Bidentate Chelator: The KDM enzymes utilize a Jumonji C (JmjC) domain containing a catalytic Iron (Fe²⁺) center. The pyridine nitrogen and the adjacent carboxylate oxygen of the isonicotinic acid core form a rigid bidentate chelation complex with this Fe²⁺ ion, directly competing with the natural co-factor, 2-oxoglutarate (2-OG)[4].
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The Lipophilic Anchor: The cyclohexylmethyl group extends into the substrate-binding pocket (normally occupied by the methylated lysine tail of the histone). The flexibility of the methylene linker allows the bulky cyclohexyl ring to adopt an optimal conformation, driving target selectivity and binding affinity through van der Waals interactions.
Fig 2. Mechanism of KDM4/5 inhibition by isonicotinic acid derivatives.
Analytical Characterization
To ensure the trustworthiness and self-validation of the synthesized compound, the following analytical signatures should be confirmed:
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LC-MS (ESI+): Expected pseudomolecular ion peak [M+H]+ at m/z 235.1.
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¹H NMR (DMSO-d₆):
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A distinct downfield doublet (~8.0 ppm) corresponding to the pyridine proton adjacent to the ring nitrogen.
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A broad singlet (~7.0 ppm) for the secondary amine (NH), which exchanges with D₂O.
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A multiplet (0.8 - 1.8 ppm) integrating for 11 protons, characteristic of the cyclohexyl ring system.
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References
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[1] Amerigo Scientific. 2-[(Cyclohexylmethyl)amino]isonicotinic acid Product Catalog. Amerigo Scientific. Available at: [Link]
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[4] Westaway, S. M., et al. "Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives." Journal of Medicinal Chemistry, vol. 59, no. 4, 2016, pp. 1357-1369. Available at:[Link]
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[2] National Center for Biotechnology Information (NCBI). PubMed Abstract: Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. Available at:[Link]
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[3] Google Patents. WO2014151616A1 - Biaryl amide compounds as kinase inhibitors (Detailing SNAr methodologies on 2-fluoroisonicotinic acid). Available at:
Sources
- 1. 2-(Difluoromethoxy)benzoic acid - Amerigo Scientific [amerigoscientific.com]
- 2. Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2014151616A1 - Biaryl amide compounds as kinase inhibitors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
